4-fluoro-3-methyl-N-(3-methylbutan-2-yl)aniline
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Overview
Description
4-Fluoro-3-methyl-N-(3-methylbutan-2-yl)aniline is an organic compound with the molecular formula C12H18FN. It is a fluorinated aniline derivative, which means it contains a fluorine atom attached to the benzene ring and an aniline group. This compound is used primarily in research and development within the fields of organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-3-methyl-N-(3-methylbutan-2-yl)aniline typically involves multiple steps. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of a fluorinated benzene derivative using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Reduction: The acylated product is then reduced to form the corresponding amine.
Industrial Production Methods
large-scale synthesis would likely involve optimization of the above steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-methyl-N-(3-methylbutan-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted position on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding nitro or carboxylic acid derivatives.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
4-Fluoro-3-methyl-N-(3-methylbutan-2-yl)aniline is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: For the development of potential drug candidates, especially those containing hindered amine motifs.
Material Science: In the synthesis of novel materials with unique properties
Mechanism of Action
The mechanism of action of 4-fluoro-3-methyl-N-(3-methylbutan-2-yl)aniline is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity for these targets, potentially leading to more potent biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-3-methylaniline: A similar compound with a methyl group instead of the 3-methylbutan-2-yl group.
4-Fluoro-2-methyl-N-(3-methylbutan-2-yl)aniline: Another fluorinated aniline derivative with a different substitution pattern
Uniqueness
4-Fluoro-3-methyl-N-(3-methylbutan-2-yl)aniline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both fluorine and the 3-methylbutan-2-yl group can enhance its stability and lipophilicity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C12H18FN |
---|---|
Molecular Weight |
195.28 g/mol |
IUPAC Name |
4-fluoro-3-methyl-N-(3-methylbutan-2-yl)aniline |
InChI |
InChI=1S/C12H18FN/c1-8(2)10(4)14-11-5-6-12(13)9(3)7-11/h5-8,10,14H,1-4H3 |
InChI Key |
MDXUIWYLKBPRJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(C)C(C)C)F |
Origin of Product |
United States |
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